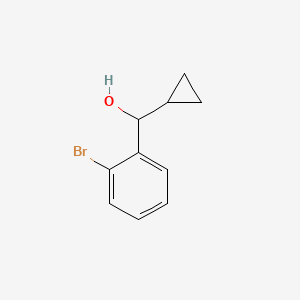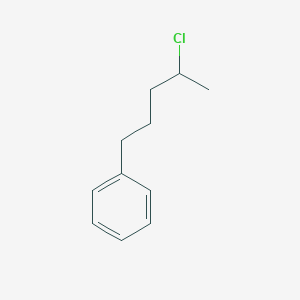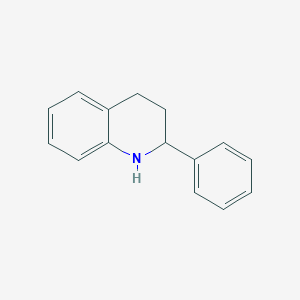
2-苯基-1,2,3,4-四氢喹啉
描述
2-Phenyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经学研究: Niwa 等人 (1987) 在帕金森病和正常人脑中鉴定了四氢异喹啉和 2-甲基-1,2,3,4-四氢喹啉。他们提出,这些化合物,尤其是四氢异喹啉,可能是由于在帕金森病患者大脑中含量增加而导致帕金森病的内源性神经毒素 (Niwa 等人,1987).
合成和化学性质: Somogyi、Batta 和 Tőkés (1992) 描述了螺[四氢喹啉-[1,3,4]噻二唑]衍生物的合成,说明了 2-苯基-1,2,3,4-四氢喹啉-4-酮硫代半碳腙的化学多功能性 (Somogyi 等人,1992).
材料科学: Malinauskas 等人 (2009) 研究了一种基于 3-羟基-1-苯基-1,2,3,4-四氢喹啉的新型化合物,作为一种潜在的多功能发光材料,展示了该化合物在电子和光子学中的潜力 (Malinauskas 等人,2009).
化学反应和衍生物: Zemtsova 等人 (2015) 探索了 2-苯基四氢喹啉的溴化反应,有助于了解化学行为和各种衍生物的形成 (Zemtsova 等人,2015).
催化和氧化反应: Jung 等人 (2018) 公开了具有可调氧化电位的烷基 2-苯基肼羧酸酯,促进了 1,2,3,4-四氢喹啉的催化脱氢,显示了其在催化中的作用 (Jung 等人,2018).
药理学研究: Nair 等人 (2014) 合成了 2-甲氧基-4-(3-甲基-2-苯基-1,2,3,4-四氢喹啉-4-基)苯酚的衍生物,并评估了它们对各种蛋白质的影响,展示了该化合物在药理学中的潜力 (Nair 等人,2014).
抗菌应用: Elkholy 和 Morsy (2006) 报告了某些衍生物的抗菌活性,强调了这些化合物在对抗微生物感染中的潜在用途 (Elkholy 和 Morsy,2006).
有机电子学: Getautis 等人 (2006) 合成了含有 1-苯基-1,2,3,4-四氢喹啉单元的腙,用作新型空穴传输材料,表明在有机电子学中的应用 (Getautis 等人,2006).
属性
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15-16H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUGNTRYNWFNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2,3,4-tetrahydroquinoline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

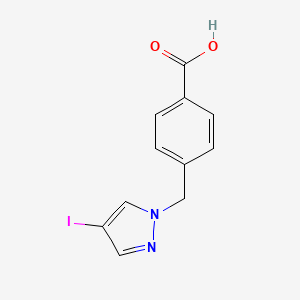

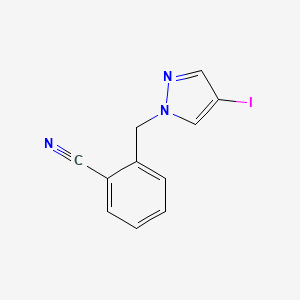

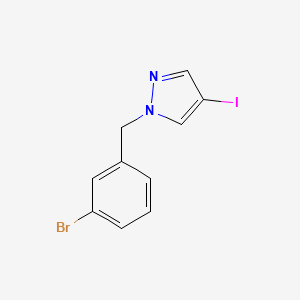
![1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7893626.png)
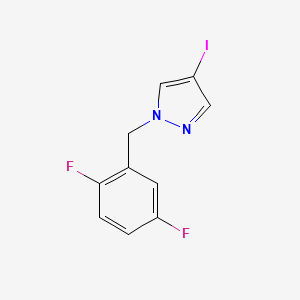

![Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine](/img/structure/B7893642.png)
amine](/img/structure/B7893654.png)
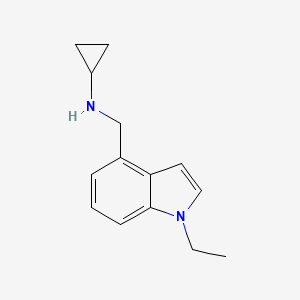
amine](/img/structure/B7893665.png)
